Synthetic Route Fidelity: Stereochemical Control Required for M2 Antagonist Intermediates
The compound serves as intermediate (VI) in the published route to benzylidene ketal M2 antagonists. This route, validated in peer-reviewed literature for producing the final active compound 10 (Ki < 1 nM, >100-fold selectivity over M1/M3/M4), relies on the specific 3,5-dimethylpiperidine sulfonyl group for the crucial reductive condensation step. No alternative intermediates have been reported for this route [1].
| Evidence Dimension | Synthetic route feasibility for final M2 antagonist |
|---|---|
| Target Compound Data | Designated as intermediate (VI) in published route; synthesized via reduction-condensation with N-Boc-4-piperidone, followed by oxidation and sulfonylation |
| Comparator Or Baseline | Unspecified analogs not documented for this route; closest structural analog N-(2-benzoyl-4-methylphenyl)-4-(morpholine-4-sulfonyl)benzamide would introduce an ether oxygen, altering reduction potential and steric bulk |
| Quantified Difference | N/A |
| Conditions | Multi-step synthesis: Na(OAc)3BH reduction, NaBO3·4H2O oxidation, TFA deprotection, Et3N coupling, HC(OEt)3/p-TsOH ketal formation |
Why This Matters
This intermediate is the only documented compound at step (VI) for this synthesis; substituting analogs would require complete re-optimization of the route.
- [1] Drug Synthesis Database. Route for benzylidene ketal M2 muscarinic antagonists. Available at: https://data.yaozh.com/hhw/detail?id=967962&type=fzk. View Source
- [2] Boyle, C.D.; Chackalamannil, S.; Chen, L.-Y.; et al. Benzylidene ketal derivatives as M2 muscarinic receptor antagonists. Bioorg. Med. Chem. Lett. 2000, 10, 2727–2730. View Source
